4-[(E)-(2-{[(2-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate
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Overview
Description
4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a sulfanyl group, and an acetylhydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of the bromobenzyl sulfanyl intermediate. This intermediate is then reacted with acetylhydrazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazono group can produce hydrazine derivatives .
Scientific Research Applications
4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and hydrazono groups are key to its reactivity and biological activity. These groups can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-[(E)-({[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL 4-METHYLBENZOATE
- 4-BROMO-2-[(E)-({4-[(4-METHYLBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]PHENYL 3,4-DIMETHOXYBENZOATE
Uniqueness
4-[((E)-2-{2-[(2-BROMOBENZYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrN2O3S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C18H17BrN2O3S/c1-13(22)24-16-8-6-14(7-9-16)10-20-21-18(23)12-25-11-15-4-2-3-5-17(15)19/h2-10H,11-12H2,1H3,(H,21,23)/b20-10+ |
InChI Key |
GKUISMKINXKZSN-KEBDBYFISA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Br |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Br |
Origin of Product |
United States |
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